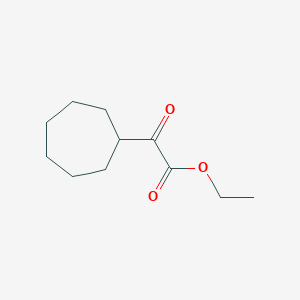
Ethyl 2-cycloheptyl-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cycloheptyl-2-oxoacetate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a derivative of cycloheptane and is characterized by the presence of an ethyl ester and a keto group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cycloheptyl-2-oxoacetate typically involves the esterification of cycloheptaneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cycloheptyl-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Cycloheptaneacetic acid.
Reduction: Cycloheptanol derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cycloheptyl-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2-cycloheptyl-2-oxoacetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and modulate signaling pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Ethyl 2-cyclopentyl-2-oxoacetate: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
Ethyl 2-cyclohexyl-2-oxoacetate: Contains a cyclohexane ring and has similar chemical properties.
Uniqueness: Ethyl 2-cycloheptyl-2-oxoacetate is unique due to its larger ring size, which can influence its reactivity and interactions with other molecules. The presence of the cycloheptane ring can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from its smaller ring analogs .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-cycloheptyl-2-oxoacetate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
InChI Key |
LIDQEUIAVMWMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
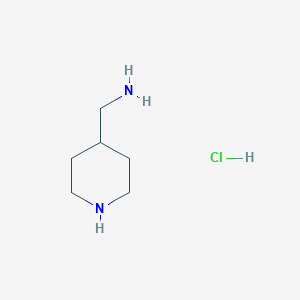
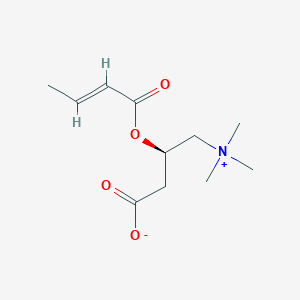
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
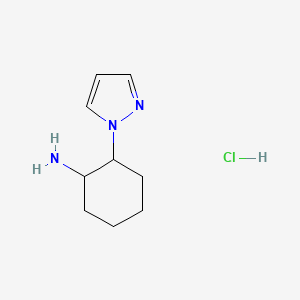
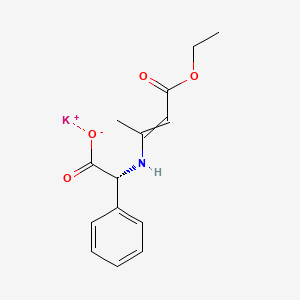

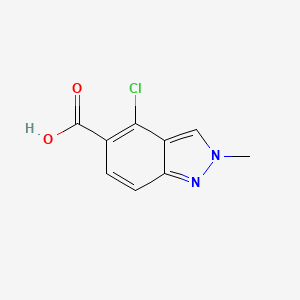
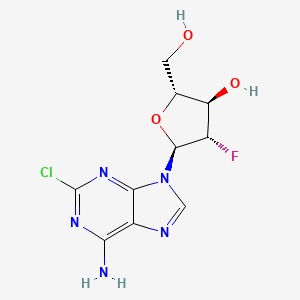
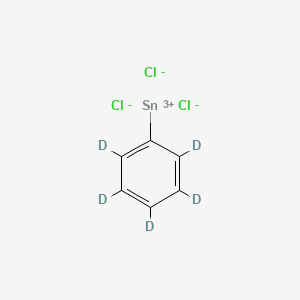
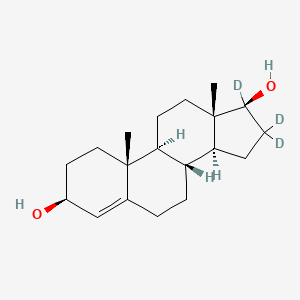
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
